4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
Description
4-[4-(Benzyloxy)-3-methoxyphenyl]-6-methyl-N-pyridin-2-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyloxy group, a methoxyphenyl group, a pyridinyl group, and a thioxo-tetrahydropyrimidine core. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C25H24N4O3S |
|---|---|
Molecular Weight |
460.5g/mol |
IUPAC Name |
4-(3-methoxy-4-phenylmethoxyphenyl)-6-methyl-N-pyridin-2-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C25H24N4O3S/c1-16-22(24(30)28-21-10-6-7-13-26-21)23(29-25(33)27-16)18-11-12-19(20(14-18)31-2)32-15-17-8-4-3-5-9-17/h3-14,23H,15H2,1-2H3,(H,26,28,30)(H2,27,29,33) |
InChI Key |
UTGUMJCGRJHVAJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)NC4=CC=CC=N4 |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Cyclization to form the tetrahydropyrimidine core: The intermediate product is then subjected to cyclization reactions using appropriate reagents and conditions to form the tetrahydropyrimidine core.
Introduction of the thioxo group: This step involves the incorporation of a sulfur atom into the tetrahydropyrimidine ring, typically using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Attachment of the pyridinyl group: The final step involves the coupling of the pyridinyl group to the tetrahydropyrimidine core, which can be achieved using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)-3-methoxyphenyl]-6-methyl-N-pyridin-2-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines using reagents like hydrogen gas and palladium on carbon.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Formation of corresponding amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
4-[4-(Benzyloxy)-3-methoxyphenyl]-6-methyl-N-pyridin-2-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-[4-(BENZYLOXY)-3-METHOXYPHENYL]-6-METHYL-N-(PYRIDIN-2-YL)-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting enzymes: Binding to the active site of enzymes and preventing their catalytic activity.
Modulating receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.
Inducing apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
4-Benzyloxy-3-methoxyphenylacetic acid: Shares the benzyloxy and methoxyphenyl groups but lacks the tetrahydropyrimidine core.
Monobenzone: Contains the benzyloxy group and is used for depigmentation in medical applications.
Uniqueness
4-[4-(Benzyloxy)-3-methoxyphenyl]-6-methyl-N-pyridin-2-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its tetrahydropyrimidine core and thioxo group are particularly noteworthy, as they are not commonly found in similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
